4-Methyltetrahydro-2H-pyran-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

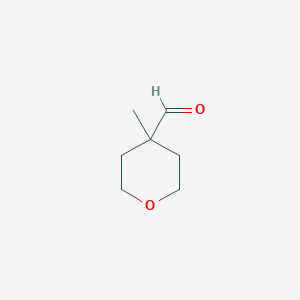

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyloxane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(6-8)2-4-9-5-3-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWKQAMCAQYQGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOCC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608991 | |

| Record name | 4-Methyloxane-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65626-22-4 | |

| Record name | 4-Methyloxane-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyloxane-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 4-Methyltetrahydro-2H-pyran-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document details experimental protocols, presents key data in a structured format, and illustrates reaction pathways to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of various complex organic molecules and active pharmaceutical ingredients (APIs). Its tetrahydropyran core, substituted with both a methyl and a formyl group at the 4-position, offers a unique scaffold for the development of novel chemical entities. This guide focuses on a practical and accessible synthetic approach, starting from commercially available precursors.

Recommended Synthetic Pathway

The most direct and reliable method for the synthesis of this compound involves a two-step process:

-

Synthesis of the Precursor Alcohol: Preparation of (4-methyl-tetrahydro-pyran-4-yl)-methanol.

-

Oxidation to the Aldehyde: Conversion of the primary alcohol to the target carbaldehyde.

This pathway is advantageous due to the commercial availability of the starting material for the oxidation step and the high-yielding, selective nature of the oxidation reaction.

Figure 1: Recommended two-step synthetic pathway to this compound.

Experimental Protocols

Step 1: Synthesis of (4-methyl-tetrahydro-pyran-4-yl)-methanol

While (4-methyl-tetrahydro-pyran-4-yl)-methanol is commercially available (CAS No. 502609-47-4), this section provides a plausible synthetic protocol based on the reduction of the corresponding ester, which can be prepared via methylation of a commercially available precursor.

Reaction Scheme:

Figure 2: Reaction scheme for the synthesis of the precursor alcohol.

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) |

| Methyl tetrahydropyran-4-carboxylate | C₇H₁₂O₃ | 144.17 |

| Lithium diisopropylamide (LDA) | C₆H₁₄LiN | 107.12 |

| Methyl iodide | CH₃I | 141.94 |

| Lithium aluminum hydride (LiAlH₄) | H₄AlLi | 37.95 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 |

| Diethyl ether (Et₂O) | C₄H₁₀O | 74.12 |

| Saturated aqueous NH₄Cl solution | ||

| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 |

Procedure:

Part A: α-Methylation of Methyl tetrahydropyran-4-carboxylate

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) in THF to the flask.

-

To this cooled solution, add a solution of methyl tetrahydropyran-4-carboxylate in anhydrous THF dropwise over 30 minutes.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add methyl iodide to the reaction mixture and continue stirring at -78 °C for 2 hours.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude methyl 4-methyltetrahydro-2H-pyran-4-carboxylate.

-

Purify the crude product by flash column chromatography on silica gel.

Part B: Reduction to (4-methyl-tetrahydro-pyran-4-yl)-methanol

-

In a separate flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of methyl 4-methyltetrahydro-2H-pyran-4-carboxylate in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting white precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washings, and concentrate under reduced pressure to obtain (4-methyl-tetrahydro-pyran-4-yl)-methanol.

Step 2: Oxidation of (4-methyl-tetrahydro-pyran-4-yl)-methanol to this compound

This protocol is based on a known procedure utilizing Dess-Martin periodinane (DMP) as the oxidizing agent, which offers mild reaction conditions and high selectivity for the formation of the aldehyde.

Reaction Scheme:

Figure 3: Oxidation of the precursor alcohol to the target aldehyde.

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) |

| (4-methyl-tetrahydro-pyran-4-yl)-methanol | C₇H₁₄O₂ | 130.18 |

| Dess-Martin Periodinane (DMP) | C₁₃H₁₃IO₈ | 424.14 |

| Dichloromethane (CH₂Cl₂), anhydrous | CH₂Cl₂ | 84.93 |

| Diethyl ether (Et₂O) | C₄H₁₀O | 74.12 |

| 1 N Sodium hydroxide (NaOH) solution |

Procedure:

-

To a solution of (4-methyl-tetrahydro-pyran-4-yl)-methanol (1.5 g, 11.5 mmol) in anhydrous dichloromethane (CH₂Cl₂) add a suspension of Dess-Martin periodinane (5.8 g, 14 mmol) in CH₂Cl₂ (30 mL).

-

Stir the heterogeneous mixture at room temperature for approximately 70 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the mixture with diethyl ether (100 mL) and stir for an additional 10 minutes.

-

Add 1 N aqueous sodium hydroxide (10 mL) to the mixture and stir vigorously for another 10 minutes.

-

Filter the resulting mixture to remove the solid byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography (using a mixture of diethyl ether and dichloromethane as the eluent) to yield this compound as a colorless oil.

Quantitative Data Summary:

| Step | Starting Material | Product | Reagents | Solvent | Yield (%) |

| 1A: α-Methylation | Methyl tetrahydropyran-4-carboxylate | Methyl 4-methyltetrahydro-2H-pyran-4-carboxylate | LDA, CH₃I | THF | (Not reported) |

| 1B: Reduction | Methyl 4-methyltetrahydro-2H-pyran-4-carboxylate | (4-methyl-tetrahydro-pyran-4-yl)-methanol | LiAlH₄ | THF | >90 (Typical) |

| 2: Oxidation | (4-methyl-tetrahydro-pyran-4-yl)-methanol | This compound | Dess-Martin Periodinane | CH₂Cl₂ | 68 |

Alternative Synthetic Routes

While the recommended pathway is robust, other synthetic strategies can be considered. One such alternative involves the α-methylation of tetrahydropyran-4-carbonitrile followed by reduction.

Figure 4: Alternative synthesis via a nitrile intermediate.

This route may be advantageous if the starting nitrile is more readily available or if alternative methylation conditions are preferred. However, the reduction of the nitrile to the aldehyde requires careful control to avoid over-reduction to the corresponding amine.

Conclusion

The synthesis of this compound is most efficiently achieved through the oxidation of the commercially available precursor, (4-methyl-tetrahydro-pyran-4-yl)-methanol, using a mild oxidizing agent such as Dess-Martin periodinane. This guide provides a detailed protocol for this key transformation, along with a plausible synthesis for the precursor alcohol, to support the work of researchers and professionals in drug development and organic synthesis. The provided data and workflows are intended to serve as a valuable resource for the laboratory-scale preparation of this important chemical intermediate.

4-Methyltetrahydro-2H-pyran-4-carbaldehyde (CAS 65626-22-4): An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde (CAS number 65626-22-4), along with detailed experimental protocols for its synthesis and use as a chemical intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Properties

This compound is a heterocyclic aldehyde that serves as a versatile building block in organic synthesis. Its structural features, including the tetrahydropyran ring and the reactive aldehyde group, make it a valuable precursor for the synthesis of more complex molecules with potential biological activities.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 65626-22-4[1][2][3][4][5] |

| Molecular Formula | C₇H₁₂O₂[1][2][3] |

| Molecular Weight | 128.17 g/mol [2] |

| IUPAC Name | 4-methyl-tetrahydropyran-4-carbaldehyde |

| Synonyms | 4-formyl-4-methyltetrahydropyran, 4-methyloxane-4-carbaldehyde |

| Appearance | Liquid[1] |

| Purity | Typically ≥95%[1][2] |

Experimental Protocols

While detailed spectroscopic characterization data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are not widely published, its synthesis and use as a reactant are described in the patent literature.

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of the corresponding primary alcohol, (4-methyltetrahydro-2H-pyran-4-yl)methanol.

Experimental Procedure:

-

A solution of (4-methyltetrahydro-2H-pyran-4-yl)methanol (1 equivalent) is prepared in a suitable solvent such as dichloromethane (DCM).[6]

-

To this solution, an oxidizing agent like Dess-Martin periodinane (1.2 equivalents) is added.[6]

-

The reaction mixture is stirred at room temperature for approximately 2 hours.[6]

-

The reaction is then quenched by the addition of water.[6]

-

The organic layer is separated, washed, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude this compound can be purified using standard techniques such as column chromatography.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. 1stsci.com [1stsci.com]

- 4. This compound,65626-22-4 - LookChemical.com [lookchemical.com]

- 5. This compound, CasNo.65626-22-4 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 6. WO2015095767A1 - Heterocyclic modulators of lipid synthesis and combinations thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-formyl-4-methyltetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-formyl-4-methyltetrahydropyran is a substituted heterocyclic aldehyde with potential applications in organic synthesis and medicinal chemistry. The tetrahydropyran ring is a common scaffold in many biologically active compounds and natural products, making its derivatives, such as 4-formyl-4-methyltetrahydropyran, valuable building blocks for the synthesis of novel chemical entities. The presence of both a quaternary carbon center and a reactive aldehyde group offers unique opportunities for structural elaboration and the introduction of molecular complexity.

This technical guide provides a summary of the available physicochemical properties, a detailed experimental protocol for its synthesis, and an overview of its potential reactivity and stability. Due to the limited availability of experimental data for this specific molecule, some properties are inferred from structurally related compounds.

Physicochemical Properties

Quantitative experimental data for 4-formyl-4-methyltetrahydropyran is scarce in the public domain. The following table summarizes key physicochemical properties, with some values estimated based on the properties of the related compounds 4-methyltetrahydropyran and tetrahydropyran-4-carbaldehyde.

| Property | Value | Source/Basis |

| Molecular Formula | C₇H₁₂O₂ | Calculated |

| Molecular Weight | 128.17 g/mol | Calculated |

| Appearance | Colorless volatile oil | Inferred from synthesis patent |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Not available | Likely soluble in common organic solvents. |

For comparison, key properties of related compounds are provided below:

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 4-methyltetrahydropyran | 100.16 | 105 | 0.857 |

| Tetrahydropyran-4-carbaldehyde | 114.14 | Not available | Not available |

Synthesis and Experimental Protocols

The primary route for the synthesis of 4-formyl-4-methyltetrahydropyran involves the oxidation of the corresponding primary alcohol, (4-methyl-tetrahydro-pyran-4-yl)-methanol.

Experimental Workflow: Synthesis of 4-formyl-4-methyltetrahydropyran

Caption: Workflow for the synthesis of 4-formyl-4-methyltetrahydropyran.

Detailed Experimental Protocol

This protocol is adapted from a patented synthesis procedure.

Materials:

-

(4-methyl-tetrahydro-pyran-4-yl)-methanol (1.5 g, 11.5 mmol)

-

Dess-Martin periodinane (5.8 g, 14 mmol)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Diethyl ether (Et₂O)

-

1 N Sodium hydroxide (NaOH) solution

Procedure:

-

To a solution of (4-methyl-tetrahydro-pyran-4-yl)-methanol (1.5 g, 11.5 mmol) in dichloromethane (CH₂Cl₂), add a suspension of Dess-Martin periodinane (5.8 g, 14 mmol) in CH₂Cl₂ (30 mL).

-

Stir the resulting heterogeneous mixture at room temperature for 70 minutes.

-

After 70 minutes, dilute the mixture with diethyl ether (100 mL) and continue stirring for an additional 10 minutes.

-

Quench the reaction by adding 1 N NaOH solution (10 mL) and stir for another 10 minutes.

-

Filter the mixture to remove solid byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography using a mixture of diethyl ether and dichloromethane as the eluent to yield 4-formyl-4-methyltetrahydropyran as a colorless volatile oil (1.01 g, 68% yield).

Reactivity and Stability

The chemical behavior of 4-formyl-4-methyltetrahydropyran is dictated by the aldehyde functional group and the tetrahydropyran ring.

-

Aldehyde Reactivity: The formyl group is susceptible to a wide range of nucleophilic additions and redox reactions. It can undergo reactions such as Wittig olefination, Grignard reactions, and reduction to the corresponding alcohol or oxidation to the carboxylic acid.

-

Tetrahydropyran Ring Stability: The tetrahydropyran ring is generally stable under neutral and basic conditions. However, like other ethers, it can be cleaved under strongly acidic conditions.[1] The presence of the methyl group at the C4 position may influence the conformational preferences of the ring.

-

Storage: As an aldehyde, 4-formyl-4-methyltetrahydropyran may be prone to oxidation upon prolonged exposure to air. It is advisable to store the compound under an inert atmosphere and at low temperatures to minimize degradation.

Potential Applications in Drug Discovery and Organic Synthesis

The tetrahydropyran motif is a key structural feature in numerous biologically active molecules.[2] The dual functionality of 4-formyl-4-methyltetrahydropyran as both a heterocyclic scaffold and a reactive aldehyde makes it a versatile intermediate for the synthesis of more complex molecules. Its potential applications include:

-

Scaffold for Library Synthesis: The aldehyde can serve as a handle for the introduction of diverse substituents, enabling the creation of libraries of novel tetrahydropyran derivatives for biological screening.

-

Synthesis of Bioactive Molecules: As a building block, it can be incorporated into the synthesis of natural product analogues or novel therapeutic agents. The tetrahydropyran ring can act as a bioisostere for other cyclic systems, potentially improving the pharmacokinetic properties of a drug candidate.

Conclusion

4-formyl-4-methyltetrahydropyran is a promising, yet underexplored, chemical entity. While specific experimental data on its physicochemical properties are limited, its synthesis has been reported, and its reactivity can be predicted based on fundamental organic chemistry principles. For researchers and scientists in drug development and organic synthesis, this molecule represents a valuable building block with the potential to contribute to the discovery of novel and effective therapeutic agents. Further research is warranted to fully characterize its properties and explore its utility in various synthetic applications.

References

4-methyloxane-4-carbaldehyde chemical structure and IUPAC name

This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and potential synthesis of 4-methyloxane-4-carbaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and IUPAC Name

The compound with the systematic IUPAC name 4-methyloxane-4-carbaldehyde is a heterocyclic organic compound. It features a six-membered saturated ring containing one oxygen atom, known as an oxane or tetrahydropyran ring. A methyl group and a carbaldehyde (or formyl) group are both attached to the same carbon atom at the 4-position of this ring.

Common synonyms for this compound include 4-methyl-tetrahydropyran-4-carbaldehyde and 4-formyl-4-methyl-tetrahydropyran.[1] Its chemical formula is C₇H₁₂O₂.[1]

Chemical Structure Diagram

Caption: Chemical structure of 4-methyloxane-4-carbaldehyde.

Physicochemical and Spectroscopic Data

While experimental data for 4-methyloxane-4-carbaldehyde is limited, its physicochemical properties can be estimated through computational models. The following table summarizes these computed properties.[1]

| Property | Value |

| Molecular Weight | 128.17 g/mol |

| XLogP3-AA | 0.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 128.083729621 Da |

| Monoisotopic Mass | 128.083729621 Da |

| Topological Polar Surface Area | 26.3 Ų |

| Heavy Atom Count | 9 |

| Formal Charge | 0 |

| Complexity | 103 |

Note: The data presented in this table is based on computational predictions.

Spectroscopic data for the closely related compound, 4-methyloxane-2-carbaldehyde, indicates that Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical technique for its characterization.[2] For 4-methyloxane-4-carbaldehyde, the following spectral characteristics would be expected:

-

¹H NMR: Signals corresponding to the methyl protons, the methylene protons of the tetrahydropyran ring, and the aldehydic proton. The chemical shift of the aldehydic proton would be in the characteristic downfield region (around 9-10 ppm).

-

¹³C NMR: Resonances for the methyl carbon, the methylene carbons of the ring, the quaternary carbon at the 4-position, and the carbonyl carbon of the aldehyde group (typically in the 190-200 ppm range).

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aldehyde group (around 1720-1740 cm⁻¹). C-H stretching and bending vibrations for the alkyl groups would also be present.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 128. Fragmentation patterns would likely involve the loss of the formyl group (CHO) and cleavage of the tetrahydropyran ring.

Experimental Protocols: Synthesis

Proposed Synthesis Workflow:

Caption: Proposed synthesis of 4-methyloxane-4-carbaldehyde.

Detailed Hypothetical Protocol:

-

Reaction Setup: A solution of 4-cyano-4-methyltetrahydropyran (1.0 equivalent) in anhydrous toluene is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). The flask is equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Reduction: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of diisobutylaluminum hydride (DIBAL-H) in toluene (typically 1.0 M, 1.2 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Reaction Monitoring: The reaction mixture is stirred at -78 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by quenching a small aliquot of the reaction mixture.

-

Quenching and Workup: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at -78 °C. The mixture is then allowed to warm to room temperature.

-

Extraction: The resulting mixture is diluted with an organic solvent such as ethyl acetate and the aqueous layer is separated. The aqueous layer is extracted two more times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-methyloxane-4-carbaldehyde. Further purification can be achieved by column chromatography on silica gel.

Biological Significance and Signaling Pathways

While there is no specific information available regarding the biological activity or signaling pathway involvement of 4-methyloxane-4-carbaldehyde, the tetrahydropyran (THP) moiety is a significant scaffold in medicinal chemistry and drug discovery. THP rings are often used as bioisosteric replacements for cyclohexane rings to improve physicochemical properties such as solubility and to introduce a potential hydrogen bond acceptor (the ring oxygen).

Derivatives of tetrahydropyran are found in a number of approved drugs and are being investigated for a wide range of therapeutic applications, including as anticancer agents and HIV protease inhibitors.[4][5] The incorporation of the THP ring can influence the binding of a molecule to its biological target, such as an enzyme's active site.

Generic Signaling Pathway Inhibition:

The diagram below illustrates a generalized mechanism by which a drug containing a tetrahydropyran moiety might inhibit a signaling pathway, for example, by acting as a kinase inhibitor.

Caption: Generalized signaling pathway showing inhibition by a THP-containing drug.

In this hypothetical pathway, the binding of a ligand to a cell surface receptor initiates a signaling cascade involving multiple kinases. The tetrahydropyran-containing inhibitor could be designed to bind to the ATP-binding site of one of these kinases, thereby preventing the phosphorylation and activation of downstream targets and ultimately blocking the cellular response. This is a common mechanism of action for many modern targeted therapies in oncology.

References

- 1. 4-Methyloxane-4-carbaldehyde | C7H12O2 | CID 20592388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methyloxane-2-carbaldehyde | C7H12O2 | CID 23178165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetrahydropyran-4-carbaldehyde | 50675-18-8 [chemicalbook.com]

- 4. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 5. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Methyltetrahydro-2H-pyran-4-carbaldehyde. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document outlines the expected spectral characteristics based on its chemical structure and provides generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related heterocyclic compounds.

Chemical Structure and Properties

-

IUPAC Name: this compound

Predicted and Expected Spectral Data

Table 1: Predicted ¹H NMR Spectral Data

Predicted data is based on the related compound Tetrahydro-2H-pyran-4-carbaldehyde and should be considered an estimation.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~9.6 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~3.5 - 4.0 | Multiplet | 4H | Methylene protons adjacent to oxygen (-O-CH₂) |

| ~1.5 - 2.0 | Multiplet | 4H | Methylene protons on the pyran ring |

| ~1.1 | Singlet | 3H | Methyl protons (-CH₃) |

Table 2: Expected ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~200 - 205 | Aldehyde carbonyl carbon (-CHO) |

| ~60 - 70 | Methylene carbons adjacent to oxygen (-O-CH₂) |

| ~40 - 50 | Quaternary carbon (C-CH₃) |

| ~20 - 30 | Methylene carbons on the pyran ring |

| ~15 - 25 | Methyl carbon (-CH₃) |

Table 3: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 - 2850 | Strong | C-H stretching (alkane) |

| ~2850 - 2820 & ~2750-2720 | Medium | C-H stretching (aldehyde) |

| ~1730 - 1715 | Strong | C=O stretching (aldehyde) |

| ~1150 - 1050 | Strong | C-O stretching (ether) |

Table 4: Expected Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 128 | Molecular ion (M⁺) |

| 127 | [M-H]⁺ |

| 99 | [M-CHO]⁺ |

| 85 | [M-C₂H₅O]⁺ or [M-CH₃-CO]⁺ |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data of this compound, which is a liquid at room temperature.[3] Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

¹H NMR: Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon. A wider spectral width is used compared to ¹H NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As a liquid, the spectrum can be obtained "neat" (undiluted). Place a small drop of this compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[5]

-

Data Acquisition: Place the salt plate "sandwich" in the sample holder of an FTIR spectrometer.[5] Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the compound (typically in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer.[6]

-

Ionization: Utilize a suitable ionization technique. Electron Impact (EI) is a common method for this type of molecule, which involves bombarding the sample with a high-energy electron beam to induce ionization and fragmentation.[7]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectral characteristics and analysis of this compound. For definitive structural confirmation, it is imperative to acquire and interpret the actual experimental spectra.

References

- 1. 1stsci.com [1stsci.com]

- 2. 4-Methyloxane-4-carbaldehyde | C7H12O2 | CID 20592388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. webassign.net [webassign.net]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

In-Depth Technical Guide: 1H NMR Spectrum of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde. This document outlines the expected chemical shifts, coupling constants, and signal multiplicities for this compound, supported by a standard experimental protocol for data acquisition.

Molecular Structure and Proton Environments

This compound possesses a unique structure with several distinct proton environments, leading to a characteristic ¹H NMR spectrum. The key functional groups influencing the spectrum are the aldehyde group, the quaternary methyl-substituted carbon within the tetrahydropyran ring, and the methylene groups of the heterocyclic system.

Below is a diagram illustrating the molecular structure and the different proton environments.

Caption: Molecular structure of this compound with key proton groups labeled.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on typical chemical shift ranges for the functional groups present and analysis of spin-spin coupling interactions.

| Signal | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| A | Aldehyde (-CHO) | 9.6 | Singlet (s) | 1H | N/A |

| B | Ring CH₂ (adjacent to O) | 3.6 - 3.8 | Multiplet (m) | 4H | - |

| C | Ring CH₂ | 1.6 - 1.8 | Multiplet (m) | 4H | - |

| D | Methyl (-CH₃) | 1.1 | Singlet (s) | 3H | N/A |

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum of this compound is detailed below.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Standard Addition (Optional): For a precise chemical shift reference, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, though the residual solvent peak is often used.

Data Acquisition

The following workflow outlines the general steps for acquiring a ¹H NMR spectrum using a modern NMR spectrometer.

Caption: A generalized workflow for ¹H NMR data acquisition and processing.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 8 to 16 scans are generally adequate for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans allows for full relaxation of the protons.

-

Acquisition Time: Typically 2-4 seconds.

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

This technical guide provides a foundational understanding of the ¹H NMR spectrum of this compound. For further detailed analysis, two-dimensional NMR experiments such as COSY and HSQC could be employed to unambiguously assign all proton and carbon signals.

In-Depth Technical Guide to the ¹³C NMR Analysis of 4-formyl-4-methyltetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-formyl-4-methyltetrahydropyran. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide leverages spectral data from closely related analogs, namely 4-methyltetrahydropyran and tetrahydropyran-4-carboxaldehyde, to predict the chemical shifts.

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for 4-formyl-4-methyltetrahydropyran are summarized in the table below. These values are estimated based on the known ¹³C NMR data for 4-methyltetrahydropyran and tetrahydropyran-4-carboxaldehyde, taking into account the expected electronic effects of the additional substituent.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C=O (formyl) | ~200-205 | The aldehyde carbonyl carbon is expected to have a characteristic downfield shift. |

| C4 (quaternary) | ~45-50 | The presence of both a methyl and a formyl group will deshield this carbon significantly compared to 4-methyltetrahydropyran. |

| C2/C6 | ~65-70 | These carbons are adjacent to the oxygen atom and will be deshielded. The value is expected to be similar to analogous carbons in related structures. |

| C3/C5 | ~30-35 | These methylene carbons are beta to the oxygen and are expected to have shifts comparable to those in 4-methyltetrahydropyran. |

| CH₃ (methyl) | ~20-25 | The methyl carbon's shift is influenced by its attachment to the quaternary C4 center. |

Logical Workflow for Spectral Analysis

The process of analyzing and predicting the ¹³C NMR spectrum of 4-formyl-4-methyltetrahydropyran involves a logical sequence of steps, from initial data gathering to the final prediction and assignment.

Experimental Protocol for ¹³C NMR Spectroscopy

1. Sample Preparation:

-

Dissolution: Accurately weigh approximately 10-50 mg of the purified 4-formyl-4-methyltetrahydropyran and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound and should be free of carbon-containing impurities.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference (0.00 ppm).

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Locking and Shimming: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

3. Data Acquisition:

-

Experiment Type: Select a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker instrument).

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width appropriate for carbon nuclei, typically 0 to 220 ppm.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 128 to 1024 or more) to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbon.

-

Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

-

Pulse Width: Use a calibrated 30° or 90° pulse width.

-

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

-

Fourier Transformation: Apply an exponential window function (line broadening) of 0.5-1.0 Hz to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

Signaling Pathway and Structural Relationships

The following diagram illustrates the structural relationship between the target compound and the analogs used for the prediction of its ¹³C NMR spectrum.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde. Due to the absence of publicly available mass spectral data for this specific compound, this guide leverages established fragmentation principles of cyclic ethers and aldehydes to propose the most probable fragmentation patterns. This document serves as a valuable resource for researchers in identifying and characterizing this compound and its analogs in various experimental settings. Included are predicted quantitative data, a comprehensive experimental protocol for acquiring a mass spectrum, and detailed visualizations of the fragmentation logic and experimental workflow.

Introduction

This compound is a heterocyclic compound with a molecular weight of 128.17 g/mol and the chemical formula C₇H₁₂O₂. Its structure, featuring a tetrahydropyran ring substituted with both a methyl and a carbaldehyde group at the C4 position, suggests a complex and informative fragmentation pattern under electron ionization mass spectrometry (EI-MS). Understanding these fragmentation pathways is crucial for its unambiguous identification in complex matrices, which is of significant interest in fields such as flavor and fragrance analysis, environmental chemistry, and as a potential building block in drug discovery.

This guide will explore the theoretical fragmentation of this compound, providing predicted mass-to-charge ratios (m/z) and the structures of the resulting fragment ions.

Predicted Mass Spectrometry Fragmentation Pathways

The fragmentation of this compound in an EI-MS is expected to be driven by the presence of the cyclic ether and the aldehyde functional groups. The initial ionization will likely involve the removal of a non-bonding electron from one of the oxygen atoms, forming a molecular ion (M⁺˙) at m/z 128. This molecular ion is then expected to undergo a series of fragmentation reactions, including α-cleavage, inductive cleavage, and ring-opening events.

Key Fragmentation Mechanisms

-

α-Cleavage: This is a common fragmentation pathway for both ethers and aldehydes. For the tetrahydropyran ring, cleavage of the C-C bond adjacent to the ether oxygen is expected. For the aldehyde, cleavage of the bond between the carbonyl carbon and the quaternary carbon is likely.

-

Inductive Cleavage: The electronegative oxygen atom in the tetrahydropyran ring can induce the cleavage of adjacent bonds.

-

Ring Opening and Transannular Cleavage: The cyclic structure can undergo ring opening, followed by further fragmentation. Transannular cleavage, a concerted ring fission, is also a possibility for cyclic ethers.

-

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on a flexible chain, related hydrogen rearrangement processes might occur following ring opening.

Predicted Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound, their proposed structures, and the likely fragmentation pathways leading to their formation. The relative abundance is a qualitative prediction.

| m/z | Proposed Fragment Ion | Proposed Structure | Fragmentation Pathway | Predicted Relative Abundance |

| 128 | [C₇H₁₂O₂]⁺˙ | Molecular Ion | Ionization of the parent molecule | Low |

| 113 | [C₆H₉O₂]⁺ | Loss of CH₃ radical | α-cleavage of the methyl group from the molecular ion | Medium |

| 99 | [C₅H₇O₂]⁺ | Loss of CHO radical | α-cleavage of the formyl group from the molecular ion | Medium |

| 85 | [C₅H₉O]⁺ | Loss of C₂H₃O radical | Ring opening followed by cleavage | High |

| 71 | [C₄H₇O]⁺ | Loss of C₃H₅O radical | Ring cleavage | High |

| 57 | [C₃H₅O]⁺ | Further fragmentation | Cleavage of larger fragments | Medium |

| 43 | [C₂H₃O]⁺ | Acylium ion | α-cleavage of the C-C bond adjacent to the carbonyl group after ring opening | High |

| 29 | [CHO]⁺ | Formyl cation | α-cleavage of the formyl group | Medium |

Experimental Protocols

This section outlines a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or methanol.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Matrix: For analysis of the compound in a complex matrix (e.g., environmental or biological samples), use an appropriate extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME) to isolate the volatile and semi-volatile organic compounds.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min

-

Inlet: Split/splitless injector, operated in splitless mode for low concentrations.

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold: 5 minutes at 250 °C

-

-

Transfer Line Temperature: 280 °C

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 20 - 300

-

Scan Speed: 1562 u/s

Data Acquisition and Analysis

-

Inject 1 µL of the prepared sample or standard solution into the GC-MS system.

-

Acquire the data using the instrument's data acquisition software.

-

Process the acquired chromatograms and mass spectra.

-

Identify the peak corresponding to this compound based on its retention time (determined by injecting a pure standard).

-

Extract the mass spectrum for the identified peak and compare it with the predicted fragmentation pattern.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the predicted fragmentation pathways and the experimental workflow.

Caption: Predicted EI fragmentation pathways of this compound.

Caption: General experimental workflow for GC-MS analysis.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predicted fragmentation pathways, summarized quantitative data, and detailed experimental protocol offer a comprehensive resource for researchers. The provided visualizations serve to clarify the complex fragmentation logic and the systematic approach to analysis. While the fragmentation data presented is theoretical, it is based on well-established principles of mass spectrometry and provides a robust starting point for the empirical analysis and identification of this compound. Future experimental work is encouraged to validate and refine these predicted fragmentation patterns.

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Methyloxane-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed predictive analysis of the infrared (IR) spectrum of 4-methyloxane-4-carbaldehyde. Due to the absence of specific experimental data in publicly available literature for this compound, this document outlines the expected characteristic vibrational frequencies based on established principles of infrared spectroscopy. It also includes a generalized experimental protocol for obtaining the IR spectrum of a liquid aldehyde and a logical workflow for the spectroscopic analysis process.

Predicted Infrared Absorption Data

The infrared spectrum of 4-methyloxane-4-carbaldehyde is predicted to exhibit characteristic absorption bands corresponding to its principal functional groups: an aldehyde and a cyclic ether (oxane ring) with a methyl group. The following table summarizes the expected vibrational modes and their anticipated wavenumber ranges.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2960-2850 | Strong | C-H stretching (asymmetric and symmetric) | -CH₃, -CH₂ (Oxane ring) |

| 2850-2820 | Medium | C-H stretching | Aldehydic C-H |

| 2750-2720 | Medium | C-H stretching (Fermi resonance with overtone) | Aldehydic C-H |

| 1740-1720 | Strong | C=O stretching | Aldehyde |

| 1470-1450 | Medium | C-H bending (scissoring) | -CH₂ (Oxane ring) |

| 1385-1375 | Medium | C-H bending (symmetric) | -CH₃ |

| 1150-1050 | Strong | C-O-C stretching (asymmetric) | Cyclic Ether (Oxane ring) |

| ~1390 | Weak | C-H bending | Aldehydic C-H |

Note: The exact positions of the peaks can be influenced by factors such as the molecular environment and measurement conditions.

Interpretation of Key Spectral Features

The most prominent features in the predicted IR spectrum of 4-methyloxane-4-carbaldehyde would be the strong carbonyl (C=O) stretch of the aldehyde group, typically appearing in the 1740-1720 cm⁻¹ region.[1] The presence of an aldehyde is further confirmed by the appearance of two medium-intensity C-H stretching bands in the 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹ range.[2] The latter is often a result of Fermi resonance.

The strong and broad absorption band expected between 1150-1050 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the oxane ring, a key indicator of the cyclic ether functionality.[3] The aliphatic C-H stretching vibrations from the methyl and methylene groups on the oxane ring are anticipated to be observed as strong peaks in the 2960-2850 cm⁻¹ region.[1] The region below 1500 cm⁻¹ is known as the fingerprint region, where a complex pattern of peaks unique to the molecule's structure would be expected.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This section outlines a detailed methodology for obtaining a high-quality FT-IR spectrum of a liquid sample like 4-methyloxane-4-carbaldehyde using an ATR accessory.

1. Instrument Preparation:

- Ensure the FT-IR spectrometer and the ATR accessory are clean and properly aligned.

- Perform a background scan to acquire a spectrum of the ambient environment (air). This will be subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.

2. Sample Preparation:

- As 4-methyloxane-4-carbaldehyde is expected to be a liquid at room temperature, no special preparation is needed.

- Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure the crystal surface is completely covered by the sample.

3. Data Acquisition:

- Lower the ATR press to ensure good contact between the sample and the crystal.

- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

- The spectrum is usually recorded over the mid-infrared range of 4000-400 cm⁻¹.

4. Data Processing:

- The instrument software will automatically subtract the background spectrum from the sample spectrum.

- Perform a baseline correction if necessary to obtain a flat baseline.

- Label the significant peaks with their corresponding wavenumbers.

5. Cleaning:

- Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue to remove all traces of the sample.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of a novel compound such as 4-methyloxane-4-carbaldehyde.

Caption: Workflow for the infrared spectroscopic analysis of a chemical compound.

References

Stability and Storage of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Methyltetrahydro-2H-pyran-4-carbaldehyde. Understanding the stability profile of this compound is critical for its effective use in research and drug development, ensuring the integrity of experimental results and the quality of synthesized products. This document outlines known stability information, potential degradation pathways, and detailed protocols for stability assessment.

Physicochemical Properties and Storage Conditions

Proper storage is paramount to maintaining the chemical integrity of this compound. The following table summarizes the key physicochemical properties and recommended storage conditions based on available data for the compound and its structural analogs.

| Property / Condition | Recommendation / Data |

| Chemical Stability | The compound is considered chemically stable under standard ambient conditions (room temperature)[1]. However, it is susceptible to degradation under stress conditions such as exposure to heat, light, oxygen, and strong acids or bases. |

| Recommended Storage Temperature | Store in a freezer at temperatures under -20°C for long-term storage[2]. For shorter periods, refrigeration at 0-10°C is also cited for similar compounds[3]. The general advice is to "keep cool"[1][3]. |

| Atmosphere | An inert atmosphere is recommended for storage[1][2]. Handling and storage under an inert gas can mitigate oxidation and degradation. |

| Container | Keep the container tightly closed in a dry and well-ventilated place[1]. |

| Hazards | This compound is a flammable liquid and vapor[1]. Vapors can form explosive mixtures with air[1]. It should be kept away from heat, sparks, open flames, and other sources of ignition[1][4][5]. Like other tetrahydropyran derivatives, it may form explosive peroxides upon prolonged contact with air, a process that can be accelerated by light[5][6][7]. |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the public domain, inferences can be drawn from the chemical nature of the molecule and studies on related compounds. The primary sites of reactivity are the aldehyde functional group and the ether linkage within the tetrahydropyran ring.

A study on 4-methyltetrahydropyran (the parent compound without the carbaldehyde group) revealed that it is susceptible to oxidation, with degradation initiated by C2-H abstraction[8]. This suggests that the tetrahydropyran ring of this compound could also be a site of oxidative degradation.

The aldehyde group is known to be sensitive to oxidation, readily converting to a carboxylic acid. It can also be a site for other reactions, such as aldol condensation under certain pH conditions.

The following diagram illustrates the key factors influencing the stability of this compound.

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential for establishing the intrinsic stability of a molecule and for developing stability-indicating analytical methods. The following protocols are proposed as a starting point for the investigation of this compound, based on general guidelines for pharmaceuticals and data from structurally similar compounds.

A general workflow for conducting these studies is depicted below:

General Preparations

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Analytical Method: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), should be developed and validated to separate the parent compound from any potential degradation products.

Hydrolytic Stability

-

Acidic Hydrolysis:

-

Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.

-

-

Basic Hydrolysis:

-

Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide.

-

Keep the solution at room temperature.

-

Withdraw aliquots at appropriate time points (e.g., 0, 1, 4, 8 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.

-

-

Neutral Hydrolysis:

-

Mix 1 mL of the stock solution with 9 mL of purified water.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at specified time intervals.

-

Oxidative Stability

-

Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature and protected from light.

-

Withdraw aliquots at various time points (e.g., 0, 2, 8, 24 hours) for analysis.

Photostability

-

Place a solution of the compound in a photostability chamber.

-

Expose the sample to a light source that provides both UV and visible light, according to ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples at a suitable time point.

Thermal Stability (Solid State)

-

Place a known amount of solid this compound in a vial.

-

Keep the vial in a thermostatic oven at an elevated temperature (e.g., 80°C).

-

Analyze the sample at predetermined time points to assess for degradation.

Data Presentation and Interpretation

All quantitative data from the forced degradation studies should be summarized in a clear, tabular format to facilitate comparison of the compound's stability under different stress conditions. The table should include the stress condition, duration of exposure, percentage of parent compound remaining, and the identity and percentage of major degradation products.

By systematically evaluating the stability of this compound, researchers and drug development professionals can ensure its appropriate handling, storage, and application, thereby maintaining the integrity and quality of their work.

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. biopharminternational.com [biopharminternational.com]

- 3. 1stsci.com [1stsci.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Tetrahydro-2H-pyran-4-carboxaldehyde | C6H10O2 | CID 9964078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. 四氢-2H-吡喃-4-羧酸甲酯 produced by BASF, ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. acdlabs.com [acdlabs.com]

solubility of 4-formyl-4-methyltetrahydropyran in organic solvents

An In-depth Technical Guide to the Solubility of 4-formyl-4-methyltetrahydropyran in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-formyl-4-methyltetrahydropyran, a key heterocyclic building block in modern organic synthesis. Due to the limited availability of public data on this specific compound, this document establishes a predictive solubility profile based on first principles of physical organic chemistry and provides robust, validated methodologies for its empirical determination. We delve into the molecular structure, inherent physicochemical properties, and their influence on solubility across a spectrum of common laboratory solvents. This guide furnishes researchers with the theoretical foundation and practical protocols necessary to effectively utilize 4-formyl-4-methyltetrahydropyran in various reaction and purification schemes, thereby accelerating research and development timelines.

Introduction to 4-formyl-4-methyltetrahydropyran

4-formyl-4-methyltetrahydropyran is a substituted heterocyclic aldehyde of increasing interest in synthetic chemistry. Its structure, featuring a polar tetrahydropyran (THP) ring, a polar formyl (aldehyde) group, and a nonpolar methyl group, imparts a unique and tunable solubility profile. The parent solvent, 4-methyltetrahydropyran (4-MeTHP), is recognized as a green solvent alternative to traditional ethers like THF and 1,4-dioxane due to its higher boiling point, low peroxide formation, and hydrophobicity.[1][2][3] The addition of a formyl group to this scaffold at the C4 position significantly alters its properties, enhancing its utility as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.

Understanding the solubility of this compound is paramount for its practical application. Proper solvent selection is critical for optimizing reaction kinetics, managing reaction work-ups, enabling efficient purification through crystallization or chromatography, and formulating final products. This guide serves as a foundational resource for scientists, providing the necessary insights to make informed decisions regarding solvent systems.

Core Physicochemical Properties Governing Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The widely accepted principle of "like dissolves like" serves as a useful starting point, where polar solutes tend to dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[4][5]

The key physicochemical characteristics of 4-formyl-4-methyltetrahydropyran are:

-

Polarity: The molecule possesses two primary sources of polarity: the ether linkage within the tetrahydropyran ring and the carbonyl group of the aldehyde. These create a significant dipole moment.

-

Hydrogen Bonding: The oxygen atom of the formyl group and the ether oxygen can act as hydrogen bond acceptors. The molecule lacks a hydrogen bond donor, which limits its solubility in highly cohesive, protic solvents like water compared to analogous alcohols.

-

Molecular Structure: The C4-geminal substitution with both a methyl and a formyl group creates a sterically hindered environment around the polar functionalities. The aliphatic carbon backbone of the ring contributes nonpolar character.

-

Van der Waals Forces: The nonpolar methyl group and the methylene (-CH2-) groups of the ring contribute to London dispersion forces, which are crucial for interactions with nonpolar solvents.

The parent solvent, 4-MeTHP, is noted for its high hydrophobicity and low solubility in water (approximately 1.5 wt%).[6][7] The introduction of the strongly polar formyl group in 4-formyl-4-methyltetrahydropyran is expected to increase its affinity for polar organic solvents while retaining significant solubility in a range of less polar media.

Below is a visualization of the molecule's structural features that influence its solubility.

Caption: Key polar and nonpolar regions of the target molecule.

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as an essential starting point for experimental design, saving time and resources.

Table 1: Predicted Qualitative Solubility of 4-formyl-4-methyltetrahydropyran

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Cyclohexane | Sparingly Soluble to Insoluble | The molecule's significant polarity from the ether and aldehyde groups outweighs the nonpolar character of the hydrocarbon backbone, limiting miscibility with purely nonpolar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Soluble to Miscible | These solvents can engage in dipole-dipole interactions with the polar functionalities of the solute. THF, being a cyclic ether itself, is expected to be an excellent solvent. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | The alcohol's hydroxyl group can act as a hydrogen bond donor to the solute's oxygen atoms. The alkyl chains of the alcohols also interact favorably with the solute's nonpolar regions. |

| Aqueous | Water | Sparingly Soluble | While the molecule has polar groups, the overall hydrocarbon content is significant. The lack of a hydrogen bond donating group on the solute prevents it from effectively disrupting the strong hydrogen-bonding network of water.[8] |

Experimental Protocol for Solubility Determination

This section provides a robust, step-by-step methodology for the qualitative and semi-quantitative determination of solubility, adapted from standard organic chemistry laboratory techniques.[4][9] This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Materials and Equipment

-

4-formyl-4-methyltetrahydropyran (solute)

-

Selected organic solvents (analytical grade or higher)

-

Small test tubes (e.g., 10 x 75 mm) or vials with caps

-

Calibrated micropipettes or graduated cylinders

-

Analytical balance (for solids) or precision syringe (for liquids)

-

Vortex mixer

-

Constant temperature bath (optional, for temperature effect studies)

Experimental Workflow Diagram

The following diagram outlines the logical flow for systematically testing the solubility of the compound.

Caption: Workflow for qualitative solubility determination.

Step-by-Step Procedure

-

Preparation: Accurately weigh approximately 25 mg of 4-formyl-4-methyltetrahydropyran and place it into a clean, dry test tube. If the compound is a liquid, dispense 25 µL.

-

Solvent Addition (Portion 1): Add 0.25 mL of the selected solvent to the test tube.

-

Mixing: Cap the test tube and vortex vigorously for 60 seconds. This step is critical to ensure that the system reaches equilibrium and to overcome any kinetic barriers to dissolution.

-

Observation: Carefully observe the mixture against a contrasting background. Note if the solute has completely dissolved. The absence of any visible solid particles or liquid schlieren lines indicates complete dissolution.[4]

-

Subsequent Additions: If the solute has not completely dissolved, add another 0.25 mL of the solvent and repeat steps 3 and 4. Continue this process up to a total solvent volume of 0.75 mL.

-

Classification:

-

Soluble/Miscible: If the compound dissolves completely in ≤ 0.75 mL of the solvent.

-

Sparingly Soluble: If a portion of the compound dissolves but some remains undissolved.

-

Insoluble: If no significant dissolution is observed.

-

-

Record Keeping: Meticulously record the solvent used, the amount of solute and solvent, the temperature, and the final observation.

-

Confirmation (for acidic/basic compounds): For a comprehensive analysis, solubility can also be tested in aqueous solutions of 5% HCl and 5% NaOH to identify potential acidic or basic character, although none is expected for this compound.[8][9]

Conclusion and Practical Implications

This guide establishes a foundational understanding of the solubility of 4-formyl-4-methyltetrahydropyran. Based on its molecular structure, it is predicted to be highly soluble in polar aprotic and polar protic organic solvents, with limited solubility in nonpolar and aqueous media. This profile makes it well-suited for reactions carried out in solvents like dichloromethane, ethyl acetate, and alcohols. Its predicted poor solubility in nonpolar solvents like hexanes suggests that these can be effectively used as anti-solvents for crystallization and precipitation, which is a critical insight for purification strategy design. The provided experimental protocol offers a reliable method for empirically verifying these predictions and for screening optimal solvent systems for any given application, empowering researchers to proceed with confidence in their synthetic and process development endeavors.

References

- 1. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. 4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. 4717-96-8・4-Methyltetrahydropyran, with Stabilizer・132-18681・134-18685[Detail Information] | [Common Chemicals & Lab Tools]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

An In-Depth Technical Guide to the Safe Handling of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential hazards and essential safety precautions for 4-Methyltetrahydro-2H-pyran-4-carbaldehyde (CAS No. 65626-22-4). The information presented herein is intended to support safe laboratory practices and mitigate risks associated with the handling of this compound.

Hazard Identification and Classification

This compound is classified as a flammable liquid.[1] The following table summarizes its GHS classification and associated hazard statements.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Flammable liquids | Category 3 | Warning | H226: Flammable liquid and vapour.[1] |

Physical and Chemical Properties

A summary of the known physical and chemical properties is provided below. This data is essential for understanding the conditions to avoid and for proper storage.

| Property | Value | Source |

| Molecular Formula | C7H12O2 | [2] |

| Molecular Weight | 128.17 g/mol | [2] |

| Boiling Point | 166 - 166.5 °C (331 - 331.7 °F) | [1] |

| Density | 1.084 g/cm³ at 25 °C (77 °F) | [1] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for ensuring laboratory safety.

Handling

-

Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[3]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[4]

-

Skin Protection: Wear flame retardant antistatic protective clothing and chemically resistant gloves.[1] Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.[1]

-

Respiratory Protection: If vapors or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][3]

-

-

Hygiene Measures: Wash hands thoroughly after handling.[1] Change contaminated clothing.[1]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[1][3] No smoking.[1] Use only non-sparking tools.[3]

-

Static Discharge: Take precautionary measures against static discharge.[1][3] Ground and bond containers and receiving equipment.[3]

Storage

-

Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place.[1][3]

-

Incompatibilities: Keep away from heat and sources of ignition.[1] Handle and store under an inert gas.[1]

-

Temperature: Refer to the product label for the recommended storage temperature.[1]

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

First-Aid Measures

-

General Advice: Show the safety data sheet to the doctor in attendance.[1]

-

If Inhaled: Move the person into fresh air.[1]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

-

In Case of Eye Contact: Rinse out with plenty of water. Remove contact lenses.[1]

-

If Swallowed: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[1]

-

Unsuitable Extinguishing Media: No limitations of extinguishing agents are given for this substance/mixture.[1]

-

Specific Hazards: Vapors are heavier than air and may spread along floors.[1] Vapors may form explosive mixtures with air at elevated temperatures.[1]

-

Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus.[1]

Accidental Release Measures

-

Personal Precautions: Do not breathe vapors or aerosols. Ensure adequate ventilation. Keep away from heat and sources of ignition. Evacuate the danger area and observe emergency procedures.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Contain spillage, and then collect with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local/national regulations.

Experimental Protocols

Hazard Management Workflow

The following diagram illustrates the logical workflow for managing the hazards associated with this compound.

References

Methodological & Application

Application Notes and Protocols: Grignard Reaction of 4-Formyl-4-methyltetrahydropyran with Organometallics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Grignard reaction of 4-formyl-4-methyltetrahydropyran with various organometallic reagents. This reaction is a valuable tool for the synthesis of novel chiral alcohols, which are important intermediates in drug discovery and development due to the prevalence of the tetrahydropyran motif in biologically active molecules.[1][2] The inherent chirality of the starting material allows for diastereoselective transformations, yielding products with controlled stereochemistry.

Reaction Principle and Stereoselectivity